molecular formula C17H13N3O3S B5552773 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No. B5552773
M. Wt: 339.4 g/mol
InChI Key: CNZKCAOEYCTGLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves complex chemical reactions. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which shares a similar synthetic pathway, was characterized by spectroscopic methods such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. This process highlighted the importance of structural-property relationships and showcased the compound's antitumor activity based on electrochemical measurements and density functional theory calculations (Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallography, offering insights into the configuration and spatial arrangement of atoms within the molecule. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided detailed information on the molecule's crystalline form, highlighting intermolecular interactions and molecular docking studies for potential cyclooxygenase-2 inhibition (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide derivatives are complex and varied. These reactions include transformations leading to new compounds with different functional groups, showcasing the compound's versatility in organic synthesis. For instance, the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors involves sulfinylation and hetero Diels–Alder reactions, illustrating the compound's reactivity and potential for generating diverse molecular structures (K. Hemming & Christina Loukou, 2004).

Physical Properties Analysis

The physical properties of compounds like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, such as melting points and solubility, are crucial for understanding their behavior in various environments. Studies on related compounds have utilized differential scanning calorimetry to obtain melting points and assess purity, providing essential data for their characterization and application (Ozan Ünsalan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for determining the compound's applications. Research on similar compounds has focused on their spectroscopic properties and theoretical studies, such as density functional theory (DFT) calculations, to predict reactivity and interaction mechanisms. This approach helps in understanding the compound's potential as a bioactive molecule or in material science applications (N. Burcu Arslan et al., 2015).

Scientific Research Applications

Quality Control and Anticonvulsant Research A study focused on the development of quality control methods for promising anticonvulsant substances synthesized from derivatives of 1,3,4-thiadiazole, highlighting the potential of these compounds in anticonvulsive activity and proposing methods for their standardization and quality control for further preclinical studies (Sych et al., 2018).

Antidiabetic and Anti-hyperlipidemic Agents Research on thiazolidinedione derivatives, including the synthesis and evaluation of their anti-diabetic and anti-hyperlipidemic activities, indicates the potential therapeutic applications of these compounds. Computational studies supported their interactions with peroxisome proliferator-activated receptor gamma, substantiating their role in treating diabetes and lipid disorders (Shrivastava et al., 2016).

Antimicrobial and Antitubercular Agents A series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds were synthesized and screened for their antimicrobial and antifungal activities. This research points towards the application of these compounds in developing new treatments for bacterial and fungal infections, as well as their potential as antitubercular agents (Samadhiya et al., 2014).

Catalysis and Chemical Synthesis Investigations into the catalysis of methanolytic cleavage of thioamide bonds by palladacycles offer insights into novel methodologies for chemical synthesis, enhancing the efficiency of breaking specific chemical bonds, which could be applied in various synthetic pathways (Liu et al., 2011).

Synthetic Methodology and Characterization The synthesis and characterization of various compounds, including those with antibacterial and antifungal properties, demonstrate the breadth of applications in designing new molecules with potential therapeutic uses. This includes the development of novel sulfonamides and their evaluation for antibacterial activity (Rafiee Pour et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many thiazole derivatives exhibit antimicrobial and antitumor activities by interfering with DNA replication .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through specific toxicological studies. As a general rule, care should be taken when handling any compound with a nitro group, as these can be potentially explosive under certain conditions .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and detailed investigation of its mechanism of action .

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)15-10-24-17(18-15)19-16(21)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZKCAOEYCTGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

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